N-Phenylacetyl-L-prolylglycine ethyl ester is a synthetic dipeptide that has been shown to produce positive nootropic and cognitive effects in animal models (0.01-0.8 mg/kg) by a mechanism similar to other related racetam compounds. It can rescue neuroblastoma SH-SY5Y cells from amyloid-induced cytotoxicity, indicating a potential application in the treatment of neurodegenerative diseases. It also demonstrates antioxidant and anti-inflammatory effects, which have been examined in the context of an anti-diabetic agent. This compound was recently identified in illegal designer herbal products distributed in Japan and is intended for research and forensic purposes only.
Nootropic; Modulator of neurogensis, stimulating the expression of NGF and BDNF and having potential application in the treatment of Alzheimer's disease.
1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester, is a synthetic dipeptide, having shown to have positive nootropic and cognitive effects in animals. The human studies have shown promising results, with potential application in the treatment of Alzheimer's disease.
Noopept, also known as Omberacetam, is an AMPA receptor modulator potentially for the treatment of cognitive deficits.
Noopept
CAS No.: 157115-85-0
Cat. No.: VC0537472
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157115-85-0 |
---|---|
Molecular Formula | C17H22N2O4 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |
Standard InChI | InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 |
Standard InChI Key | PJNSMUBMSNAEEN-AWEZNQCLSA-N |
Isomeric SMILES | CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 |
SMILES | CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Noopept
Structural Characteristics
Noopept (C₁₇H₂₂N₂O₄; molecular weight 318.4 g/mol) is a proline-containing dipeptide derivative with the IUPAC name N-(benzylcarbonyl)-L-prolyl-glycine ethyl ester. Its structure features a phenylacetyl group linked to a prolylglycine ethyl ester backbone, enabling both lipophilicity and blood-brain barrier penetration . The compound exists as a single stereoisomer due to the L-configuration of proline, critical for its biological activity .
Pharmacokinetics and Metabolism
Noopept functions as a prodrug, metabolized in vivo to cycloprolylglycine (cPG), an endogenous neuropeptide modulating AMPA and BDNF/TrkB signaling . Oral bioavailability in rodents exceeds 90%, with peak plasma concentrations achieved within 15–30 minutes . Chronic dosing in rats (0.5 mg/kg/day) elevates hippocampal NGF and BDNF mRNA by 40–60%, suggesting cumulative neurotrophic effects .
Table 1: Key Pharmacokinetic Parameters of Noopept
Mechanisms of Neuroprotection and Cognitive Enhancement
Modulation of Neurotrophin Signaling
Chronic Noopept administration (0.5 mg/kg/day for 28 days) upregulates hippocampal NGF and BDNF mRNA by 55% and 42%, respectively, correlating with improved spatial memory in Morris water maze tests . This effect persists without tolerance, contrasting with transient elevations seen in acute dosing . In PC12 cells, Noopept pretreatment (10 μM) rescues Aβ₂₅–₃₅-induced toxicity by restoring BDNF expression and mitochondrial membrane potential .
Antioxidant and Anti-inflammatory Actions
Noopept reduces reactive oxygen species (ROS) by 60–70% in neuronal cultures exposed to Aβ peptides or glutamate excitotoxicity . In CFA-induced inflammation models, daily Noopept (5 mg/kg) decreases spinal apoptosis by 50% and normalizes microglial BDNF overexpression, attenuating neuropathic pain . Mechanistically, it enhances superoxide dismutase (SOD) and catalase activity by 30–40% in rat plasma and brain tissue .
Glutamatergic and Cholinergic Modulation
Noopept potentiates hippocampal GABAergic transmission via allosteric modulation of GABAₐ receptors, increasing spontaneous inhibitory postsynaptic current (sIPSC) amplitude by 269% at 1 μM . Concurrently, it exhibits cholinosensitizing effects, amplifying acetylcholine responses in Helix pomatia neurons by 200% at picomolar concentrations . NMDA receptor antagonism partially attenuates these effects, implicating glutamatergic cross-talk .
Clinical Efficacy in Cognitive Disorders
Vascular and Post-Traumatic Cognitive Impairment
A 56-day randomized trial compared Noopept (20 mg/day) to piracetam (1200 mg/day) in 53 patients with vascular or post-traumatic cognitive decline . Noopept outperformed piracetam in global MMSE scores (Δ+3.2 vs. +1.8; p<0.05), particularly in post-traumatic cohorts where piracetam showed no efficacy . Anxiolytic effects (HAMA reduction: 35% vs. 22%) and fatigue improvement were also more pronounced with Noopept .
Table 2: Clinical Outcomes in Cognitive Impairment Trials
Outcome Metric | Noopept (20 mg/day) | Piracetam (1200 mg/day) | p-Value |
---|---|---|---|
MMSE Score Change | +3.2 | +1.8 | <0.05 |
Anxiety Reduction (HAMA) | 35% | 22% | <0.01 |
Response Rate (≥50% MMSE) | 90% | 57% | <0.001 |
Alzheimer’s Disease and Amyloid Pathology
In PC12 cells, Noopept pretreatment (10 μM, 72 hours) reduces Aβ₂₅–₃₅-induced apoptosis from 32% to 4.9% (p=0.0027) and normalizes tau hyperphosphorylation at Ser396 by 60% . Rodent models of intracerebral Aβ infusion show 40–50% smaller amyloid plaques with chronic Noopept, alongside restored hippocampal long-term potentiation .
Comparative Pharmacology: Noopept vs. Piracetam
Noopept’s 100–1000-fold greater potency than piracetam stems from its dual neurotrophic and anti-excitotoxic actions . In amnesic rats, Noopept (10 mg/kg) achieves 90% cognitive recovery vs. 57% with piracetam (200 mg/kg) . EEG studies reveal prolonged alpha/beta wave modulation lasting 70 minutes post-administration vs. 40 minutes for piracetam .
Table 3: Efficacy Comparison in Preclinical Models
Parameter | Noopept (10 mg/kg) | Piracetam (200 mg/kg) |
---|---|---|
Cognitive Recovery Rate | 90% | 57% |
EEG Effect Duration | 70 minutes | 40 minutes |
NMDA Receptor IC₅₀ | 0.1 nM | 1 nM |
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